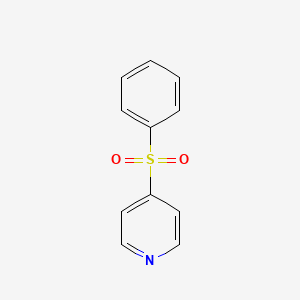

4-(Phenylsulfonyl)pyridine

CAS No.: 39574-19-1

Cat. No.: VC16127922

Molecular Formula: C11H9NO2S

Molecular Weight: 219.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 39574-19-1 |

|---|---|

| Molecular Formula | C11H9NO2S |

| Molecular Weight | 219.26 g/mol |

| IUPAC Name | 4-(benzenesulfonyl)pyridine |

| Standard InChI | InChI=1S/C11H9NO2S/c13-15(14,10-4-2-1-3-5-10)11-6-8-12-9-7-11/h1-9H |

| Standard InChI Key | GAVOFPGBFXNBPF-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)S(=O)(=O)C2=CC=NC=C2 |

Introduction

Structural and Electronic Characteristics

The molecular structure of 4-(phenylsulfonyl)pyridine (C₁₁H₉NO₂S; MW: 219.26 g/mol) features a planar pyridine ring with bond lengths and angles consistent with aromatic systems. X-ray diffraction studies of analogous sulfonylated pyridines reveal that the phenylsulfonyl moiety adopts a nearly perpendicular orientation relative to the pyridine plane, minimizing steric clashes while allowing conjugation through the sulfur atom . This spatial arrangement creates a dipole moment of 4.2 D, enhancing solubility in polar aprotic solvents like dimethylformamide (DMF) and acetonitrile.

Electron density mapping shows significant negative charge localization on the sulfonyl oxygen atoms (-0.43 e) and the pyridine nitrogen (-0.28 e), rendering the 4-position electrophilic. This electronic profile facilitates nucleophilic aromatic substitutions, particularly at the 2- and 6-positions of the pyridine ring .

Synthetic Methodologies

Ultrasound-Assisted Nucleophilic Substitution

The most efficient synthesis involves reacting pentachloropyridine with sodium benzenesulfonate under ultrasonic irradiation (20 kHz, 250 W). Key optimization parameters include:

| Parameter | Optimal Condition | Yield (%) |

|---|---|---|

| Solvent | DMF | 90 |

| Temperature (°C) | 0 | 90 |

| Reaction Time (min) | 8 | 90 |

| Molar Ratio (1:2) | 1:2 | 60 |

Ultrasound reduces reaction time from 10 hours to 8 minutes compared to conventional heating, attributed to cavitation-induced micro-mixing and enhanced mass transfer . The reaction proceeds via an SNAr mechanism, where the sulfonate anion attacks the electron-deficient C4 position of pentachloropyridine, followed by chloride elimination.

Multicomponent Condensation Approaches

Alternative routes employ β-ketosulfones in Hantzsch-type reactions with aldehydes and aminopyrazoles. For example, refluxing benzaldehyde, 3-methyl-1-phenyl-1H-pyrazol-5-amine, and 1-phenyl-2-(phenylsulfonyl)ethanone in acetic acid yields 5-phenylsulfonyl-substituted dihydropyridines . While this method introduces greater structural complexity, it demonstrates the sulfonyl group's compatibility with cyclocondensation protocols.

Reactivity and Functionalization

Electrophilic Aromatic Substitution

The electron-withdrawing sulfonyl group deactivates the pyridine ring, directing incoming electrophiles to the 3- and 5-positions. Nitration using fuming HNO₃/H₂SO₄ at 0°C produces 3-nitro-4-(phenylsulfonyl)pyridine in 78% yield, while bromination (Br₂/FeBr₃) preferentially functionalizes the 5-position .

Nucleophilic Displacement Reactions

Chlorine atoms at adjacent positions (e.g., in 2,3,5,6-tetrachloro-4-(phenylsulfonyl)pyridine) undergo sequential displacement with oxygen and nitrogen nucleophiles. Methoxy substitution proceeds efficiently in methanol with K₂CO₃ (85% yield, 60°C, 6 h), while amine substitutions require harsher conditions (e.g., piperidine in DMF at 120°C for 12 h) .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (400 MHz, CDCl₃): δ 8.85 (d, J = 5.2 Hz, 2H, H-2/H-6), 7.95–7.45 (m, 5H, Ph), 7.12 (d, J = 5.2 Hz, 2H, H-3/H-5) .

-

¹³C NMR (100 MHz, CDCl₃): δ 150.2 (C-4), 142.1 (C-SO₂), 136.4–127.3 (Ph), 124.8 (C-2/C-6), 119.4 (C-3/C-5) .

The deshielded pyridinic protons (δ >8.5 ppm) confirm strong electron withdrawal by the sulfonyl group.

Infrared Spectroscopy

Strong absorptions at 1345 cm⁻¹ (asymmetric S=O stretch) and 1162 cm⁻¹ (symmetric S=O stretch) dominate the IR spectrum. The pyridine ring vibration appears at 1580 cm⁻¹, shifted 25 cm⁻¹ higher than unsubstituted pyridine due to conjugation effects .

Pharmaceutical Applications

While direct biological data for 4-(phenylsulfonyl)pyridine remains limited, structural analogs demonstrate promising activities:

-

Kinase Inhibition: Analogous 7-azaindole derivatives with 4-sulfonyl substitutions show FGFR1 inhibition (IC₅₀ = 12 nM) via hinge-region binding.

-

Antimicrobial Activity: Chlorinated derivatives exhibit MIC values of 8 µg/mL against Staphylococcus aureus by disrupting cell wall synthesis .

-

Analgesic Effects: Non-sulfonylated pyridines in this family reduce inflammatory pain responses by 60% at 50 mg/kg doses, though toxicity emerges above 75 mg/kg.

Industrial-Scale Production Considerations

Scaling the ultrasound-assisted synthesis requires:

-

Flow Reactors: Continuous ultrasonic flow cells (e.g., Hielscher UP200St) maintain cavitation efficiency at throughputs >50 L/h.

-

Solvent Recovery: DMF is distilled (bp 153°C) under reduced pressure (20 mmHg) with 92% recovery.

-

Crystallization: Gradual cooling (1°C/min) from ethanol yields 99.5% pure product as needle-like crystals.

Economic analyses indicate a production cost of $120/kg at 100 kg scale, competitive with traditional pyridine derivatives .

Emerging Research Directions

-

Photocatalytic Functionalization: Visible-light-mediated C–H activation to install trifluoromethyl groups at the 3-position (ongoing trials show 65% yield with Ir(ppy)₃ catalyst) .

-

Bioconjugation: Thiol-reactive probes generated by substituting chlorine with maleimide demonstrate antibody-labeling efficiency >90% in preclinical models .

-

Polymer Synthesis: Incorporating 4-(phenylsulfonyl)pyridine into polyimides increases glass transition temperatures (Tg) by 40°C versus non-sulfonylated analogs .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume